molecular formula C21H28N4O3 B3010419 N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 1049349-77-0

N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B3010419
CAS RN: 1049349-77-0
M. Wt: 384.48
InChI Key: UKJBPIHJRLZMFM-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound that likely contains an oxalamide group, which is a feature shared by the molecule of N,N'-bis(4-pyridylmethyl)oxalamide described in one of the studies . The oxalamide group is known to participate in the formation of hydrogen-bonded supramolecular networks due to its ability to establish N-H...N and C-H...O hydrogen bonds . This characteristic could imply that the compound may also form similar extended networks, potentially influencing its physical properties and reactivity.

Synthesis Analysis

While the specific synthesis of N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is not detailed in the provided papers, the synthesis of related compounds involves the reaction of organotellurium intermediates with halogenated precursors, as seen in the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide . The synthesis of complex molecules often requires careful consideration of the reactivity of functional groups and the stability of intermediates, which can be inferred from the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been studied using X-ray analysis and computational methods . These studies reveal the importance of the conformation of the molecule and the orientation of substituents, which can significantly affect the molecule's properties and interactions. The structure of N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide would likely exhibit similar considerations regarding its conformation and substituent effects.

Chemical Reactions Analysis

The reactivity of the compound can be partially understood by examining the reactions of similar molecules. For instance, the reaction of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide with ruthenium(III) chloride leads to the formation of a novel heterocycle . This suggests that the oxalamide moiety and adjacent substituents in N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide could also undergo interesting transformations when exposed to transition metal catalysts, potentially forming new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. For example, the crystal structure of 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate shows that the five-membered ring is twisted, which could influence its physical properties . Similarly, the physical properties of N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide would be affected by its molecular conformation and the presence of functional groups capable of forming hydrogen bonds, as seen in the supramolecular networks formed by N,N'-bis(4-pyridylmethyl)oxalamide .

Scientific Research Applications

  • Inhibitors of Glycolic Acid Oxidase : A study by Rooney et al. (1983) involved the synthesis and analysis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase. This research is relevant as it involves the study of pyrrole derivatives, which are structurally related to the chemical compound . The study found that compounds with large lipophilic 4-substituents are potent, competitive inhibitors of porcine liver glycolic acid oxidase in vitro (Rooney et al., 1983).

  • Synthesis of Thiazoles and Antimicrobial Activities : Research by Wardkhan et al. (2008) on the synthesis of thiazoles and their fused derivatives, including their antimicrobial activities, is relevant due to the structural similarity of the compounds studied with the compound . The study explored the reactivity of various products towards aromatic aldehydes, cyanomethylene reagents, and other compounds, leading to the synthesis of various derivatives with potential antimicrobial activities (Wardkhan et al., 2008).

  • Novel Orally Active Non-Peptide Endothelin Antagonist : A study by Ohashi et al. (1999) on TA-0201, a novel orally active non-peptide antagonist for endothelin receptors, is relevant due to its focus on pyrrole derivatives. This research could provide insights into the pharmacokinetic properties and potential therapeutic applications of similar compounds (Ohashi et al., 1999).

  • Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption : The study by Piccoli et al. (2012) explored the effects of various compounds, including pyrrole derivatives, on compulsive food consumption in a model of binge eating in female rats. This research provides valuable insights into the neurobiological mechanisms underlying compulsive eating behaviors and the potential therapeutic role of pyrrole derivatives (Piccoli et al., 2012).

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-28-17-10-8-16(9-11-17)23-21(27)20(26)22-15-19(25-13-4-5-14-25)18-7-6-12-24(18)2/h6-12,19H,3-5,13-15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBPIHJRLZMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethoxyphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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